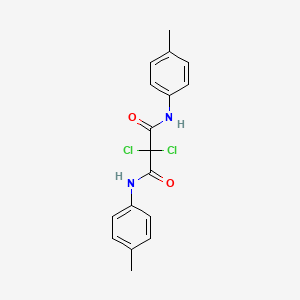
Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)-
Descripción general
Descripción
Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- is a chemical compound with the molecular formula C17H16Cl2N2O2 . It is known for its unique structure, which includes two chlorine atoms and two 4-methylphenyl groups attached to a propanediamide backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- typically involves the reaction of dichloromalonimidoyl chlorides with 4-methylphenylamine under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form N,N’-diaryldichloromalonamides.
Alcoholysis: Reaction with alcohols to form imidic esters.
Substitution: Reaction with sodium azide in DMF to form bis(1-aryl-1,2,3,4-tetrazol-5-yl)iminomethanes.
Condensation: Reaction with hydrazine hydrate to form 3,5-diarylamino-4-chloropyrazoles.
Common Reagents and Conditions
Sodium azide: Used in substitution reactions.
Hydrazine hydrate: Used in condensation reactions.
Triphenylphosphine: Used in various organic transformations.
Major Products Formed
- N,N’-diaryldichloromalonamides
- Imidic esters
- Bis(1-aryl-1,2,3,4-tetrazol-5-yl)iminomethanes
- 3,5-diarylamino-4-chloropyrazoles
Aplicaciones Científicas De Investigación
Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology : Studied for its potential biological activity and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties and as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s dichloro and 4-methylphenyl groups play a crucial role in its reactivity and binding affinity. It can form stable complexes with various biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Propanediamide, 2,2-dichloro-N,N’-bis[4-morpholinyl[(phenylmethyl)amino]methylene]
- N,N’-diaryldichloromalonamides
- Bis(1-aryl-1,2,3,4-tetrazol-5-yl)iminomethanes
Uniqueness
Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- stands out due to its unique combination of dichloro and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2,2-dichloro-N,N'-bis(4-methylphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-3-7-13(8-4-11)20-15(22)17(18,19)16(23)21-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWLRPUJNYFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)C)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360290 | |
| Record name | Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61922-27-8 | |
| Record name | Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



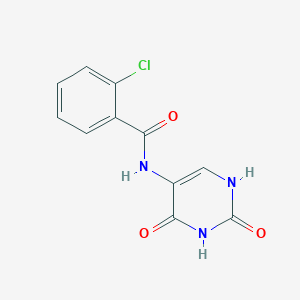
![4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3567737.png)
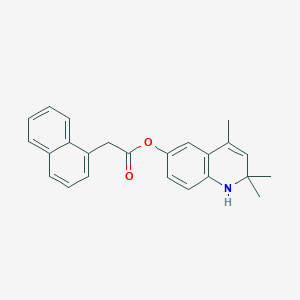
![[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate](/img/structure/B3567749.png)
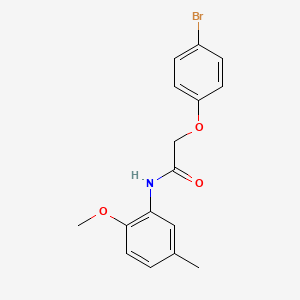
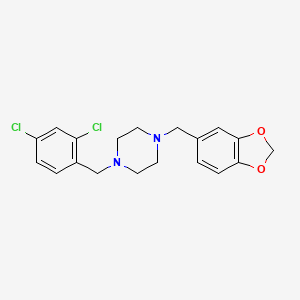
![1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B3567767.png)
![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane](/img/structure/B3567768.png)
![5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3567781.png)
![N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3567784.png)
![4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3567792.png)
![4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine](/img/structure/B3567803.png)

